molecular formula C21H18O4 B047549 3,5-Bis(benzyloxy)benzoic acid CAS No. 28917-43-3

3,5-Bis(benzyloxy)benzoic acid

Cat. No.: B047549
CAS No.: 28917-43-3
M. Wt: 334.4 g/mol
InChI Key: DHQIBPUGSWVDOH-UHFFFAOYSA-N
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Description

3,5-Bis(benzyloxy)benzoic acid is an organic compound with the molecular formula C21H18O4 It is characterized by two benzyloxy groups attached to the 3 and 5 positions of a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(benzyloxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Types of Reactions:

    Oxidation: The benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 3,5-bis(benzyloxy)benzaldehyde or this compound.

    Reduction: Formation of 3,5-bis(benzyloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(benzyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Bis(benzyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

    3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Similar structure but with additional carboxyl groups, used in coordination polymers.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of benzyloxy groups, used in metabolism studies.

Uniqueness: 3,5-Bis(benzyloxy)benzoic acid is unique due to its specific substitution pattern and the presence of benzyloxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQIBPUGSWVDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183112
Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28917-43-3
Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Record name 3,5-bis(phenylmethoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of 41.4 g (0.12 mol) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester and 59 ml (0.36 mol) of 6N NaOH in 700 ml of methanol and 350 ml of dioxane was stirred at reflux for 17 hours. The solvents were removed at reduced pressure and the residue was dissolved in water and acidified to pH 3 with 6N HCl. The resultant solid was filtered and recrystallized from methylene chloride-methanol to give 38.6 g (97% yield, mp 211°-213°) of 3,5-bis(phenylmethoxy)benzoic acid.
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 41.4 g (0.12 mol) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester and 59 ml (0.36 mol) of 6N NaOH in 700 ml of methanol and 350ml of dioxane was stirred at reflux for 17 hours. The solvents were removedat reduced pressure and the residue was dissolved in water and acidified topH 3 with 6N HCl. The resultant solid was filtered and recrystallized from methylene chloride-methanol to give 38.6 g (97% yield, mp 211°-213°) of 3,5-bis(phenylmethoxy)benzoic acid.
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3,5-Bis(benzyloxy)benzoic acid in synthetic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. It acts as a precursor for constructing dendritic macromolecules with a modifiable hydrophobic/hydrophilic surface []. Researchers can selectively remove the benzyl ether chain ends through hydrogenolysis, creating a dendritic macromolecule with phenolic chain ends. These phenolic groups can be further modified, transforming the initially hydrophobic molecule into a hydrophilic, water-soluble one []. This property makes it valuable for creating materials with tailored surface properties. Additionally, it is used in the synthesis of isoquinolone alkaloids, specifically siamine, through a route involving an intramolecular aza-Wittig reaction [].

Q2: How does the structure of this compound influence its coordination chemistry with lanthanides?

A2: The structure of this compound, specifically the presence of the deprotonated carboxylate group, enables it to act as a ligand in lanthanide coordination polymers []. Replacing the hydroxyl hydrogens of 3,5-dihydroxybenzoic acid with benzyl groups influences the crystal packing and photophysical properties of the resulting complexes. For example, when coordinated with terbium (Tb3+), this compound forms one-dimensional coordination polymers exhibiting bright green luminescence with high quantum yields [].

Q3: Are there efficient methods for synthesizing this compound?

A3: Yes, this compound can be synthesized efficiently in a one-pot reaction using 3,5-dihydroxybenzoic acid, benzyl chloride (C6H5CH2Cl), sodium bicarbonate (NaHCO3), and potassium hydroxide (KOH) in a suitable solvent []. This method has proven to be more efficient than previous synthetic routes, offering a yield of 70% [].

Q4: What insights do crystallographic studies provide about the structure of this compound?

A4: Single-crystal X-ray diffraction studies of this compound reveal that the benzyl rings adopt a syn-anti conformation relative to the central benzene ring [, ]. The molecule exhibits intermolecular hydrogen bonding through the carboxylic acid group, leading to the formation of chain-like structures in the crystal lattice [].

Q5: How does the presence of this compound influence the crystal packing in compounds where it acts as a substituent?

A5: In compounds where this compound is a substituent, its presence can influence the crystal packing through a combination of C−H⋯N(cyano), C−H⋯O(ether), and C−H⋯π interactions []. These interactions contribute to the overall stability of the crystal structure.

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